

## NPS-1034: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comprehensive cross-validation of the preclinical activity of **NPS-1034**, a potent dual inhibitor of MET and AXL receptor tyrosine kinases, across various cancer types. The data presented herein, compiled from recent studies, offers a comparative analysis of its efficacy, mechanism of action, and potential as a monotherapy or combination agent. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **NPS-1034**'s therapeutic potential.

## **Executive Summary**

NPS-1034 has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including Renal Cell Carcinoma (RCC), Pancreatic Ductal Adenocarcinoma (PDAC), Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, and Testicular Cancer. Its primary mechanism of action involves the dual inhibition of MET and AXL, key drivers of tumor growth, metastasis, and drug resistance. Furthermore, NPS-1034 has been shown to modulate other critical signaling pathways, including TNFRSF1A and GADD45A, leading to the induction of apoptosis and inhibition of cell proliferation. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the compound's mechanism of action.

## **Quantitative Data Summary**





The anti-cancer efficacy of **NPS-1034** has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key findings.

# Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Activity of NPS-1034



| Cancer Type                                          | Cell Line(s)                | Assay                                                                                                                              | Key Findings                                                                                                         |
|------------------------------------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Renal Cell Carcinoma<br>(RCC)                        | A498, 786-0, Caki-1         | MTT Assay                                                                                                                          | Significant dose-<br>dependent decrease<br>in cell viability after<br>24h treatment[1].                              |
| A498, 786-0, Caki-1                                  | Cell Cycle Analysis         | Significant increase in sub-G1 phase population after 48h treatment (e.g., at 80 µM: A498: 27.1%, 786-0: 28.1%, Caki-1: 11.7%)[1]. |                                                                                                                      |
| Pancreatic Ductal<br>Adenocarcinoma<br>(PDAC)        | BxPC-3, MIA PaCa-2          | MTT & Clonogenic<br>Assays                                                                                                         | Dose-dependent decrease in viability and colony formation with treatments of 10, 20, 40, 80, and 160 µM NPS-1034[2]. |
| Non-Small Cell Lung<br>Cancer (NSCLC)                | HCC78 (ROS1-<br>rearranged) | Cell Proliferation<br>Assay                                                                                                        | Inhibition of cell proliferation similar to crizotinib[3][4].                                                        |
| HCC827/GR<br>(Gefitinib-Resistant,<br>MET amplified) | MTT Assay                   | Synergistic inhibition of cell proliferation when combined with gefitinib[5].                                                      |                                                                                                                      |
| HCC827/ER<br>(Erlotinib-Resistant,<br>AXL activated) | MTT Assay                   | Synergistic inhibition of cell proliferation when combined with erlotinib[5].                                                      | _                                                                                                                    |
| Testicular Cancer                                    | NCCIT, NTERA2               | Not Specified                                                                                                                      | Induced apoptosis, leading to decreased viability and clonogenicity[2].                                              |



Table 2: Kinase Inhibitory Profile of NPS-1034

| Kinase Target | IC50          | Notes                                                                                                                 |
|---------------|---------------|-----------------------------------------------------------------------------------------------------------------------|
| AXL           | 10.3 nmol/L   | Primary target[3].                                                                                                    |
| MET           | 48 nmol/L     | Primary target[3].                                                                                                    |
| ROS1          | Not specified | More potent inhibition of ROS1 activity than crizotinib[3][4].                                                        |
| Other Kinases | Not specified | Showed significant inhibitory activity against CSF1R, DDR, FLT3, KIT, MERTK, MST1R, TIE1, and TRK at 1 µmol/L ATP[3]. |

Table 3: In Vivo Efficacy of NPS-1034

| Cancer Type                           | Animal Model                        | Key Findings                                                                                                                                                                    |
|---------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Renal Cell Carcinoma (RCC)            | Renca-luc metastatic mouse<br>model | Significantly decreased the number and volume of tumor particles and inhibited cell proliferation (decreased Ki-67 staining) after 5 weeks of oral treatment[1][6].             |
| Gastric Cancer                        | MKN45 xenograft mouse<br>model      | Inhibited tumor growth through anti-angiogenetic and pro-<br>apoptotic properties[2].                                                                                           |
| Non-Small Cell Lung Cancer<br>(NSCLC) | HCC827/GR xenograft mouse<br>model  | Combination with gefitinib led to inhibition of tumor proliferation and increased apoptosis compared to monotherapy[4]. Reduced tumor growth in MET-amplified xenografts[7][8]. |



## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of **NPS-1034** and a typical experimental workflow for its evaluation.



Click to download full resolution via product page

Caption: Mechanism of action of NPS-1034 in cancer cells.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. The Therapeutic Role of NPS-1034 in Pancreatic Ductal Adenocarcinoma as Monotherapy and in Combination with Chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MET and AXL inhibitor NPS-1034 exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 6. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NPS-1034: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609640#cross-validation-of-nps-1034-activity-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com